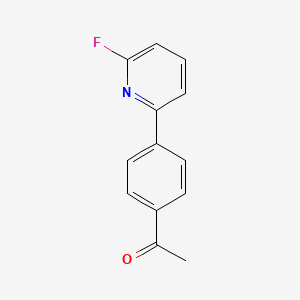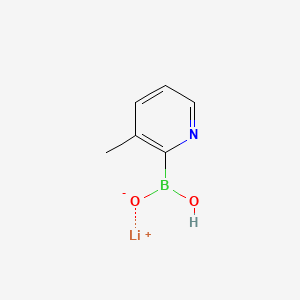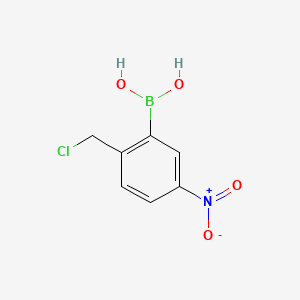
(2-(Chloromethyl)-5-nitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids are highly valuable building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign . They are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method used in the synthesis of boronic acids . This process involves the use of a radical approach .Molecular Structure Analysis
The general structure of a boronic acid involves a boron atom bonded to an organic group and two hydroxyl groups . The exact structure of “(2-(Chloromethyl)-5-nitrophenyl)boronic acid” would involve a phenyl ring with a nitro group, a chloromethyl group, and a boronic acid group attached.Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst .科学的研究の応用
Spectroscopic Reporter Compounds for Saccharides
One significant application of boronic acids, including compounds similar to (2-(Chloromethyl)-5-nitrophenyl)boronic acid, is in the design of spectroscopic reporter compounds for detecting saccharides. The interaction between boronic acids and diols, such as saccharides, alters the electron density of neighboring groups, leading to changes in their spectroscopic properties. This principle was utilized to develop nitrophenol-based boronic acid compounds that exhibit significant UV changes upon binding with saccharides like D-fructose, indicating their potential as polyboronic acid sensors for the selective recognition of biologically significant saccharides (Ni, Fang, Springsteen, & Wang, 2004).
Crystallization-induced Amide Bond Formation
Another research focus is on the crystallization-induced formation of boron-centered spirocyclic systems from boronic acids. This process involves the transformation of boronic acids into complex structures under crystallization conditions, demonstrating the versatility of boronic acids as intermediates in organic synthesis (Pappin et al., 2017).
Diol Recognition at Neutral pH
Further studies have explored the affinity of certain boronic acids for diols at neutral pH, emphasizing their potential in diol and carbohydrate recognition. This work supports the application of boronic acids in biochemical sensors and recognition systems (Mulla, Agard, & Basu, 2004).
Optical Modulation and Sensing
Boronic acids have also been investigated for their role in the optical modulation of materials, such as in the development of polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs) for saccharide sensing. This research illustrates the potential of boronic acid-functionalized materials in creating sensitive and selective sensors for various applications, including biological and environmental monitoring (Mu et al., 2012).
Sequential Bioconjugation
Moreover, boronic acids have been applied in bioconjugation strategies, providing tools for the multifunctional modification of biological molecules. This includes the development of boronic acid pairs that enable sequential cross-coupling processes, offering new avenues for the construction of complex bioconjugates and probes (Miller, Swierczynski, Ding, & Ball, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[2-(chloromethyl)-5-nitrophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTLINWGOGSREG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CCl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675142 |
Source


|
| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Chloromethyl)-5-nitrophenyl)boronic acid | |
CAS RN |
1217500-80-5 |
Source


|
| Record name | B-[2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Chloromethyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

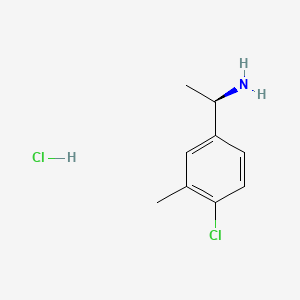
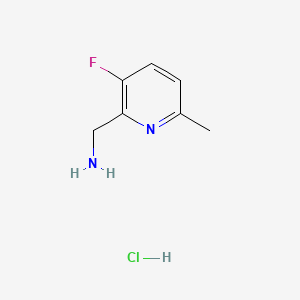
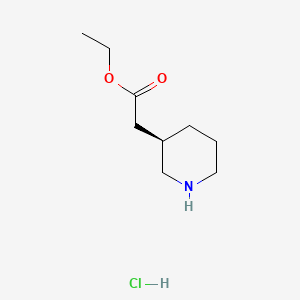
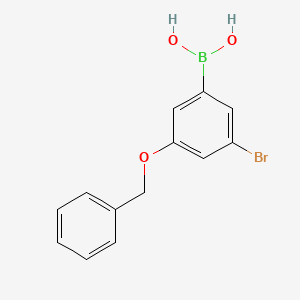
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)

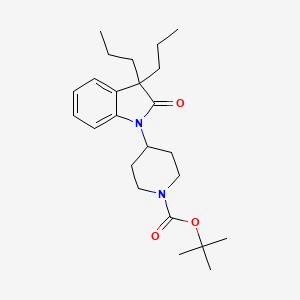

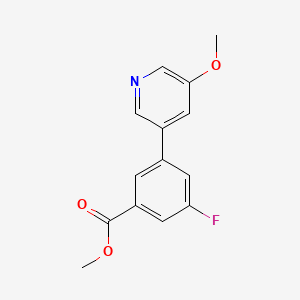
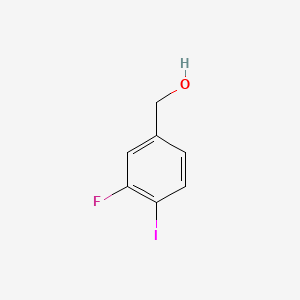
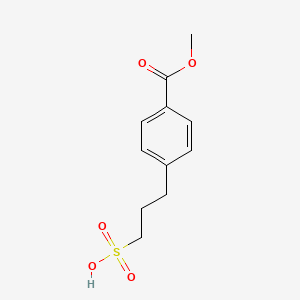
![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)
